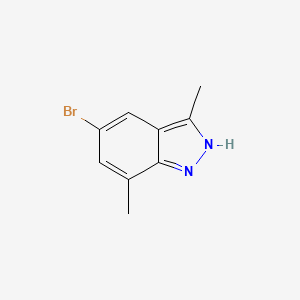

5-Bromo-3,7-dimethyl-1H-indazole

Vue d'ensemble

Description

5-Bromo-3,7-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,7-dimethyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,7-dimethyl-1H-indazole with bromine in the presence of a suitable solvent and catalyst. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The bromine atom at position 5 undergoes nucleophilic substitution under specific conditions. For example:

Reaction with Molybdenum Hexacarbonyl

In a carbonylation reaction, 5-bromo-3,7-dimethyl-1H-indazole reacts with molybdenum hexacarbonyl (Mo(CO)₆) to yield 3,7-dimethyl-1H-indazole-5-carboxylic acid. This reaction employs Herrmann’s catalyst (trans-bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium) and sodium carbonate in a dioxane/water solvent system at 165°C for 15 minutes, followed by acidification with HCl to pH 2 .

| Reagents/Conditions | Yield | Product |

|---|---|---|

| Mo(CO)₆, Herrmann’s catalyst, Na₂CO₃, 165°C | 17% | 3,7-Dimethyl-1H-indazole-5-carboxylic acid |

Mechanistic Insight : The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by CO insertion and reductive elimination to form the carboxylic acid derivative.

Regioselective Alkylation

The nitrogen atoms (N1 and N2) exhibit distinct reactivity in alkylation reactions. A study on methyl 5-bromo-1H-indazole-3-carboxylate (structurally similar) demonstrated:

-

N1-Alkylation : Favored in the presence of cesium ions due to chelation effects.

-

N2-Alkylation : Dominates under non-chelating conditions (e.g., NaH/DMF) via non-covalent interactions.

Example Reaction :

Alkylation with isopropyl iodide in DMF using NaH yields both N1- and N2-substituted products in 38% and 46% yields, respectively .

| Substrate | Reagents/Conditions | N1-Product Yield | N2-Product Yield |

|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH, DMF, isopropyl iodide | 38% | 46% |

Halogen Exchange Reactions

The bromine atom can be replaced via halogen exchange, as demonstrated in related indazole systems:

Iodination :

6-Bromo-1H-indazole undergoes iodination using I₂ and KOH in DMF at room temperature, yielding 6-bromo-3-iodo-1H-indazole in 71.2% yield . While not directly tested on this compound, analogous conditions are expected to substitute bromine at position 5 with iodine.

Methylation and Functional Group Interconversion

Methylation of Indazole Nitrogen :

Using methyl iodide and NaH in THF, 5-bromo-1H-indazole undergoes methylation to produce 5-bromo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole . For this compound, similar conditions may lead to N-methylation, though steric effects from existing methyl groups could influence regioselectivity.

Suzuki-Miyaura Cross-Coupling

Though not directly reported for this compound, the bromine atom is primed for palladium-catalyzed cross-coupling. For example, 5-bromo-1H-indazole derivatives undergo Suzuki reactions with aryl boronic acids to form biaryl products .

Hypothetical Reaction :

this compound + Phenylboronic Acid → 5-Phenyl-3,7-dimethyl-1H-indazole.

Stability Under Acidic/Basic Conditions

The compound’s stability is critical for reaction design:

-

Acidic Conditions : Stable during HCl-mediated acidification (pH 2) .

-

Basic Conditions : Stable in Na₂CO₃ at high temperatures (165°C) .

Comparative Reactivity Table

Mechanistic and Computational Insights

-

DFT Calculations : For methyl 5-bromo-1H-indazole-3-carboxylate, N1-alkylation is favored with cesium due to chelation, while N2-selectivity arises from non-covalent interactions (e.g., π-stacking) .

-

Natural Bond Orbital (NBO) Analysis : Partial charges and Fukui indices predict nucleophilic attack sites, aligning with experimental regioselectivity .

Applications De Recherche Scientifique

5-Bromo-3,7-dimethyl-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-3,7-dimethyl-1H-indazole involves its interaction with specific molecular targets. The bromine and methyl groups in the compound can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,7-Dimethyl-1H-indazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

5-Bromo-1H-indazole: Lacks the methyl groups, which can affect its chemical properties and applications.

5-Bromo-3-methyl-1H-indazole:

Uniqueness

5-Bromo-3,7-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Activité Biologique

5-Bromo-3,7-dimethyl-1H-indazole is an indazole derivative that has garnered attention for its potential biological activities. This compound's unique structural features, particularly the presence of bromine and methyl groups, contribute to its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C9H9BrN2

- Molecular Weight: Approximately 227.09 g/mol

- Structure: The compound features a bromine atom at the 5-position and two methyl groups at the 3 and 7 positions of the indazole ring.

Research indicates that compounds with indazole scaffolds often exhibit significant biological activities due to their ability to interact with various molecular targets. The mechanisms of action for this compound may include:

- Antiinflammatory Activity: Preliminary studies suggest that this compound can influence metabolic pathways related to inflammation and glucose metabolism, potentially making it useful in treating inflammatory diseases and diabetes .

- Anticancer Properties: Indazole derivatives have been explored for their anticancer effects. In vitro studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of this compound using a murine model. The results indicated a dose-dependent reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound. This suggests its potential for therapeutic use in conditions characterized by chronic inflammation.

Case Study 2: Anticancer Activity

In a separate investigation, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated a significant inhibitory effect on cell viability with an IC50 value ranging from 10 to 20 µM. Molecular docking studies further revealed that it binds effectively to key targets involved in cancer progression .

Propriétés

IUPAC Name |

5-bromo-3,7-dimethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-7(10)4-8-6(2)11-12-9(5)8/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNOSHGIULZYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C(NN=C12)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694837 | |

| Record name | 5-Bromo-3,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-71-6 | |

| Record name | 5-Bromo-3,7-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031417-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3,7-dimethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.